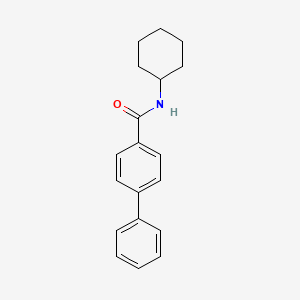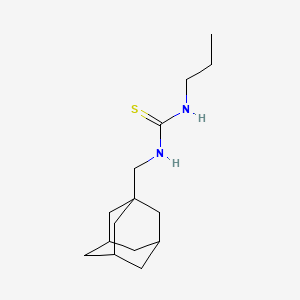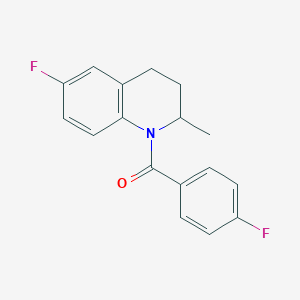![molecular formula C20H23N3O3S B10966197 3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966197.png)
3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne. The dimethoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl linkage through a thiolation reaction. The final step involves the methylation of the phenyl group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Brominated or nitrated dimethoxyphenyl derivatives.
Scientific Research Applications
3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl linkage can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
3-({[5-(3,4-DIMETHOXYPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is unique due to its combination of a triazole ring, dimethoxyphenyl group, and sulfanyl linkage, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H23N3O3S/c1-5-23-19(15-9-10-17(25-3)18(12-15)26-4)21-22-20(23)27-13-14-7-6-8-16(11-14)24-2/h6-12H,5,13H2,1-4H3 |
InChI Key |
CJYHEIJNAGVLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10966125.png)
![2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10966133.png)
![4-({4,5-Dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10966139.png)

![N-(2,5-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966149.png)
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10966152.png)

![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)

![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)
![4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966208.png)
